molecular formula C12H12FN5O B2463696 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 897623-36-8

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2463696
CAS No.: 897623-36-8
M. Wt: 261.26
InChI Key: GQDWBAGGBUTSSX-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl azide with sodium azide in the presence of a suitable catalyst.

    Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide moiety can be introduced by reacting cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the cyclopropanecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
  • N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
  • N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O/c13-9-3-5-10(6-4-9)18-11(15-16-17-18)7-14-12(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDWBAGGBUTSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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